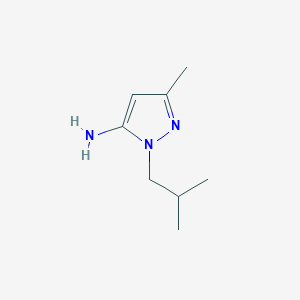

1-Isobutyl-3-methyl-1H-pyrazol-5-amine

描述

Significance of Pyrazolamine Scaffolds in Modern Chemical Research

Pyrazolamine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The pyrazole (B372694) ring system is a bioisostere of other aromatic systems and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. The amino group provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery and agrochemical research.

The versatility of the pyrazole core is evident in its presence in numerous commercial products, including pharmaceuticals and pesticides. Researchers have extensively explored pyrazole derivatives for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. Furthermore, the unique coordination properties of pyrazoles make them valuable ligands in catalysis, facilitating a variety of organic transformations.

Structure

2D Structure

属性

IUPAC Name |

5-methyl-2-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)5-11-8(9)4-7(3)10-11/h4,6H,5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIDVCGRTHJZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599115 | |

| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-36-5 | |

| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isobutyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isobutyl 3 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Cyclocondensation Approaches to the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is the cornerstone of synthesizing 1-isobutyl-3-methyl-1H-pyrazol-5-amine. Cyclocondensation reactions, which involve the formation of a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule like water, are the most common and direct routes to the pyrazole core.

Condensation of Carbonyl Compounds with Hydrazine (B178648) Derivatives

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine derivatives. In the case of this compound, the key starting materials are acetoacetonitrile (3-oxobutanenitrile) and isobutylhydrazine (B3052577).

The reaction proceeds through an initial nucleophilic attack of the isobutylhydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, ultimately yielding the 5-aminopyrazole ring after dehydration. This reaction is typically carried out in a suitable solvent such as ethanol (B145695), often with acid or base catalysis to facilitate the condensation and cyclization steps. The choice of solvent and catalyst can influence the reaction rate and yield.

A general representation of this synthetic approach is depicted below:

Table 1: Reactants and Products in the Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| Acetoacetonitrile | Isobutylhydrazine | This compound |

This method offers a straightforward and efficient route to a wide array of N-substituted 5-aminopyrazoles by simply varying the substituted hydrazine and the β-ketonitrile.

Mechanistic Investigations of Pyrazole Ring Formation

The mechanism of pyrazole ring formation from the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, a reaction analogous to the synthesis from β-ketonitriles, has been a subject of detailed study. The initial step is the formation of a hydrazone or enamine intermediate. The regioselectivity of the initial attack of the substituted hydrazine on the dicarbonyl compound (or β-ketonitrile) is a critical factor, especially when the dicarbonyl compound is unsymmetrical.

In the synthesis of this compound from acetoacetonitrile and isobutylhydrazine, the isobutylhydrazine can potentially attack either the ketone or the nitrile group first. However, the carbonyl group is generally more electrophilic and susceptible to nucleophilic attack by the hydrazine. The reaction pathway is believed to proceed as follows:

Nucleophilic Attack: The more nucleophilic nitrogen of isobutylhydrazine attacks the electrophilic carbonyl carbon of acetoacetonitrile.

Intermediate Formation: This leads to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form a hydrazone.

Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the nitrile carbon in an intramolecular fashion.

Tautomerization and Aromatization: The resulting five-membered ring intermediate undergoes tautomerization to yield the stable, aromatic this compound.

Computational and experimental studies on similar systems support this proposed mechanism, highlighting the importance of reaction conditions in controlling the outcome and minimizing side products.

Multi-step Synthetic Strategies for Functionalization

Once the this compound core is synthesized, further modifications can be introduced through various multi-step synthetic strategies. These strategies allow for the introduction of diverse functional groups on the pyrazole ring or the exocyclic amino group, leading to a wide range of derivatives with potentially altered chemical and biological properties.

Alkylation and Acylation Routes

The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound are nucleophilic and can be targeted for alkylation and acylation reactions.

N-Alkylation: While the N1 position is already substituted with an isobutyl group, the N2 position of the pyrazole ring can potentially be alkylated under certain conditions, leading to pyrazolium (B1228807) salts. More commonly, the exocyclic 5-amino group can undergo alkylation. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) can introduce an alkyl group onto the amino moiety.

N-Acylation: The 5-amino group is readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction provides a straightforward method to introduce a variety of acyl groups, leading to the formation of amide derivatives. For example, treatment with acetyl chloride would yield N-(1-isobutyl-3-methyl-1H-pyrazol-5-yl)acetamide. The pyrazole ring itself is generally less reactive towards acylation under standard conditions.

Table 2: Examples of Alkylation and Acylation Products of this compound

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Benzaldehyde, NaBH4 | Reductive Amination | N-Benzyl-1-isobutyl-3-methyl-1H-pyrazol-5-amine |

| This compound | Acetyl Chloride | Acylation | N-(1-Isobutyl-3-methyl-1H-pyrazol-5-yl)acetamide |

Functional Group Interconversions on the Pyrazole Core

Functional group interconversions (FGIs) are crucial for elaborating the structure of the pyrazole core. While this compound itself has limited sites for direct FGI on the ring, derivatives can be prepared that allow for such transformations. For instance, if a cyano or nitro group were present on the pyrazole ring, these could be converted to other functional groups.

Reduction of a Nitro Group: If a nitro group were introduced at the 4-position of the pyrazole ring, it could be reduced to an amino group using various reducing agents such as tin(II) chloride or catalytic hydrogenation.

Hydrolysis of a Cyano Group: A cyano group at the 4-position could be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

Diazotization of the Amino Group: The 5-amino group can be diazotized using nitrous acid to form a diazonium salt. This diazonium salt can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups such as halogens, cyano, or hydroxyl groups at the 5-position, although this would replace the original amino group.

These interconversions significantly expand the range of accessible derivatives from the initial this compound scaffold.

Advanced Synthetic Techniques in Pyrazolamine Synthesis

In recent years, advanced synthetic techniques have been applied to the synthesis of pyrazoles and their amino derivatives to improve reaction efficiency, reduce reaction times, and enhance product yields. These modern methods offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines can be significantly accelerated under microwave conditions. nih.govnih.gov The rapid heating provided by microwaves can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. This technique has been successfully employed for the synthesis of a variety of pyrazole derivatives. mdpi.combeilstein-journals.org

Flow Chemistry: Continuous flow synthesis offers several advantages over batch production, including improved safety, better heat and mass transfer, and easier scalability. mdpi.comrsc.org The synthesis of pyrazoles has been adapted to flow chemistry setups, where reactants are continuously pumped through a heated reactor. galchimia.commit.edu This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and high throughput.

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for building molecular complexity. publish.csiro.aubeilstein-journals.org Several MCRs have been developed for the synthesis of functionalized 5-aminopyrazoles. researchgate.net For example, a one-pot reaction of an aldehyde, a malononitrile (B47326) derivative, and a hydrazine can lead directly to highly substituted pyrazoles, offering a convergent and atom-economical approach.

These advanced techniques represent the forefront of synthetic methodology for accessing this compound and its derivatives, providing chemists with powerful tools for their efficient and controlled preparation.

Catalytic Methods for Pyrazole Formation and Modification

The synthesis of pyrazole scaffolds is greatly enhanced by a diverse array of catalytic systems that facilitate efficient bond formation and molecular rearrangement. These methods often provide milder reaction conditions, broader substrate scope, and higher yields compared to non-catalytic routes.

Transition-metal catalysts are prominent in modern pyrazole synthesis. For instance, copper-catalyzed reactions are employed for the synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates, providing moderate to good yields. organic-chemistry.org Another copper-catalyzed approach involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds through the formation of a hydrazonyl radical followed by cyclization and C=C bond cleavage. organic-chemistry.org Silver catalysts have been utilized in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com This process involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a researchgate.netnih.gov-H shift. mdpi.com Rhodium catalysts enable the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles under mild conditions through an unexpected C-N bond cleavage and intramolecular dehydration cyclization. organic-chemistry.org

Metal-free catalysis also offers powerful alternatives. Iodine, for example, can catalyze the synthesis of fully functionalized NH-pyrazoles from α,β-unsaturated hydrazones via a process that includes cyclization, 1,2-aryl shift, aromatization, and detosylation. organic-chemistry.org In a different approach, iodine catalyzes the oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides to produce 5-aminopyrazoles through a formal [4 + 1] annulation. organic-chemistry.org Furthermore, Brønsted acids can mediate the self- and cross-condensation of hydrazones to yield multisubstituted pyrazoles under mild conditions. organic-chemistry.org

The modification of the pyrazole core is also achievable through catalytic means. Protic pyrazole complexes can act as ligands in catalysis, where the pyrazole NH group can participate in bond activation and transfer of HX (where X is a nucleophile), demonstrating the role of the pyrazole itself in facilitating chemical transformations. nih.gov

Table 1: Overview of Catalytic Methods for Pyrazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Copper | Phenylhydrazones + Dialkyl ethylenedicarboxylates | Polysubstituted pyrazoles | Tolerates a range of functionalities. organic-chemistry.org |

| Silver | N'-benzylidene tolylsulfonohydrazides + β-ketoester | 5-aryl-3-trifluoromethyl pyrazoles | Sequential reaction cascade. mdpi.com |

| Rhodium | Hydrazines + Alkynes | Highly substituted pyrazoles | Involves C-N bond cleavage. organic-chemistry.org |

| Iodine(III) | α,β-Unsaturated hydrazones | Fully functionalized NH-pyrazoles | Involves 1,2-aryl shift and detosylation. organic-chemistry.org |

| Iodine/TBHP | N-sulfonyl hydrazones + Isocyanides | 5-Aminopyrazoles | Metal-free [4+1] annulation. organic-chemistry.org |

| Brønsted Acid | Hydrazones | Multisubstituted pyrazoles | Mild conditions, proceeds via β-protonation. organic-chemistry.org |

Flow Reactor Methodologies for Efficient Functionalization

Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability for the synthesis of pyrazoles and their derivatives. mdpi.com This methodology involves the continuous pumping of reagents through a reactor, enabling precise control over temperature, pressure, and residence time, which leads to higher reproducibility and yields. mdpi.com

A notable application of flow chemistry is the two-stage synthesis of pyrazoles from acetophenones. galchimia.com In this process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which is then reacted with hydrazine in a second step to generate the pyrazole product. galchimia.com This entire tandem reaction can be performed in a continuous flow system, significantly reducing reaction times compared to batch methods. mdpi.comgalchimia.com For example, a library of pyrazoles was efficiently synthesized with high yields using a setup involving a steel coil at 170°C for the first step and a microfluidic chip at 150°C for the second cyclization step. galchimia.com

Flow reactors are particularly advantageous for handling hazardous intermediates or reactions that require high temperatures and pressures. mdpi.comrsc.org The small reactor volume minimizes safety risks associated with unstable compounds like diazo intermediates, which can be generated and consumed in situ. mdpi.com For instance, a flow setup was developed for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto esters and hydrazine derivatives, achieving good to very good yields (62–82%) and excellent regioselectivity. mdpi.com Another innovative approach uses a copper tube reactor that serves as both the reaction vessel and the catalyst source for copper-catalyzed cycloaddition reactions. rsc.org

Multistep syntheses can be streamlined by linking multiple flow modules in series, creating reconfigurable "chemical assembly systems". rsc.org This approach has been used to create pyrazole libraries by allowing for controlled functionalization at various positions of the pyrazole ring in a divergent, automated fashion. rsc.org The synthesis of 3,5-disubstituted pyrazoles has been achieved via a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination of the resulting 1,3-diynes with hydrazine in a continuous-flow system. rsc.org This method provides direct access to these valuable compounds from simple starting materials without isolating intermediates. rsc.org

Table 2: Examples of Flow Chemistry Setups for Pyrazole Synthesis

| Reaction Type | Starting Materials | Reactor Setup | Conditions | Outcome |

|---|---|---|---|---|

| Two-Stage Synthesis | Acetophenones, DMF-DMA, Hydrazine | Steel coil followed by a microfluidic chip | 170°C (10 min res. time), then 150°C (2 min res. time) | High-yielding, general method for a wide range of substrates. galchimia.com |

| Cyclocondensation | Vinylidene keto esters, Hydrazine derivatives | PFA reactor | 145°C (53 min res. time) | Good to very good yields (62-82%) with excellent regioselectivity. mdpi.com |

| Sequential Homocoupling/Hydroamination | Terminal alkynes, Hydrazine | Not specified | Not specified | Direct access to 3,5-disubstituted pyrazoles without intermediate isolation. rsc.org |

| Functionalization via Lithiation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole | Flow reactor | Not specified | Synthesis of aldehyde, acid, and boron pinacolate derivatives. enamine.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal and organic chemistry, offering dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. benthamdirect.comdergipark.org.tr For the synthesis of pyrazole derivatives, microwave irradiation provides an efficient means of energy transfer directly to the reacting molecules, leading to rapid heating and accelerated reaction rates. researchgate.net

A common application of this technology is in the cyclocondensation reactions that form the pyrazole ring. For example, the reaction of chalcone (B49325) analogs with hydrazine hydrate (B1144303) can be efficiently carried out under microwave irradiation to produce pyrazole derivatives. nih.gov Similarly, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under solvent-free microwave conditions furnishes pyrazole products with better yields and in shorter times than conventional methods. researchgate.net The reaction temperature under microwave irradiation can also influence the product distribution, allowing for selective formation of different pyrazole or dihydropyrazole products. researchgate.net

Microwave-assisted synthesis is particularly well-suited for one-pot, multi-component reactions, which are highly desirable for building molecular complexity in a single step. dergipark.org.tr Novel pyrazole derivatives have been synthesized by subjecting a mixture of a substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine (B124118) to microwave irradiation at room temperature for just 20 minutes. dergipark.org.tr In another protocol, microwave irradiation at 100°C for seven minutes was used to synthesize pyrazole derivatives from phenylhydrazine and 2,5-dibromo-3-thiophenecarbaldehyde in a mixture of ethanol and acetic acid. dergipark.org.tr These methods highlight the efficiency and "green chemistry" advantages of microwave synthesis, often reducing or eliminating the need for large quantities of polar solvents and catalysts. benthamdirect.com

The benefits of microwave-assisted synthesis are clear: it provides a powerful tool for the rapid and efficient construction of pyrazole libraries, accelerating the discovery of new chemical entities. dergipark.org.trrsc.org

Table 3: Selected Microwave-Assisted Protocols for Pyrazole Synthesis

Chemical Reactivity and Transformation Studies of 1 Isobutyl 3 Methyl 1h Pyrazol 5 Amine

Electrophilic Aromatic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the electronic effects of the substituents on the ring. In 1-Isobutyl-3-methyl-1H-pyrazol-5-amine, the amino group at C5 and the methyl group at C3 are electron-donating, thereby activating the ring towards electrophilic attack. The C4 position is the most nucleophilic center in the pyrazole ring and is the preferred site for electrophilic substitution. researchgate.netnih.gov

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity of analogous 3-aryl-1H-pyrazol-5-amines provides valuable insights. For instance, the direct C-H halogenation of these analogs with N-halosuccinimides (NBS, NCS, NIS) proceeds efficiently at the C4 position. beilstein-archives.org This transformation offers a metal-free protocol for the synthesis of 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org The proposed mechanism involves the formation of a polarized intermediate from the interaction of the solvent (like DMSO) with the N-halosuccinimide, which then reacts with the electron-rich C4 position of the pyrazole. beilstein-archives.org

Similarly, sulfonation of pyrazoles can be achieved, although the specific conditions for this compound are not detailed in the available literature. General methods for the synthesis of sulfonated pyrazoles often involve cascade reactions or the use of sulfonyl hydrazides. researchgate.netacs.org

Nucleophilic Reactions of the Primary Amino Group

The primary amino group at the C5 position of this compound is a key site for a variety of nucleophilic reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation Reactions Leading to Amide Derivatives

The primary amino group readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amide derivatives. This reaction is a fundamental transformation for introducing carbonyl moieties. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) leads to the formation of the corresponding N-sulfonylated product in high yield. mdpi.comresearchgate.net This highlights the nucleophilicity of the amino group in related 5-aminopyrazoles.

The synthesis of pyrazole amides can also be achieved through the reaction of pyrazole amines with carboxylic acids under various catalytic conditions. mdpi.com While direct acylation of this compound is not specifically documented, the reactivity of similar aminopyrazoles suggests that this transformation would proceed readily. nih.govbeilstein-journals.org

Table 1: Examples of Acylation Reactions on 5-Aminopyrazole Analogs

| 5-Aminopyrazole Derivative | Acylating Agent | Product | Yield (%) | Reference |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88 | mdpi.comresearchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene-2-carboxylic acid | 5-Bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | Not specified | mdpi.com |

| Resin-supported 5-aminopyrazoles | Various acylating agents | N-Acyl derivatives | Excellent | nih.gov |

Alkylation Reactions on Nitrogen Atoms

Alkylation of this compound can occur at multiple nitrogen atoms: the N1 and N2 positions of the pyrazole ring and the exocyclic amino group. The regioselectivity of the alkylation is dependent on the reaction conditions and the nature of the alkylating agent. Generally, N-alkylation of pyrazoles can be achieved under basic conditions using alkyl halides or through acid-catalyzed methods with electrophiles like trichloroacetimidates. semanticscholar.org For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained, with steric factors influencing the major product. semanticscholar.org

While specific studies on the N-alkylation of the primary amino group of this compound are scarce, the general principles of amine alkylation suggest that it would react with suitable alkylating agents to form secondary and tertiary amines.

Diazotization and Subsequent Transformations

The primary amino group of 5-aminopyrazoles can be converted to a diazonium salt through diazotization with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org These pyrazolyl-5-diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. researchgate.net

For example, they can participate in azo coupling reactions with activated aromatic compounds to form azo dyes. researchgate.net Furthermore, in the presence of a readily attackable electrophilic center within the same molecule, intramolecular azo coupling can occur, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net The Sandmeyer reaction, which involves the replacement of the diazonium group with a halide or other nucleophiles, is another important transformation, although its application to this specific compound is not explicitly reported. organic-chemistry.org The stability and reactivity of the diazonium salt are influenced by the reaction conditions and the substituents on the pyrazole ring. researchgate.net

Oxidation Reactions and Product Characterization

The oxidation of aminopyrazoles can lead to a variety of products depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, which can result in the formation of azo compounds through N-N homocoupling. mdpi.com For instance, the electrooxidation of N-alkylaminopyrazoles on a NiO(OH) anode in an aqueous alkaline medium provides a green method for the synthesis of azopyrazoles. mdpi.com

In some cases, oxidation can lead to dimerization of the 5-aminopyrazole core. A copper-promoted dimerization of 5-aminopyrazoles has been reported to produce pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.gov The chemoselectivity of this reaction can be switched to favor different products. mdpi.comnih.gov Additionally, the bioactivation of certain aminopyrazole derivatives has been studied, indicating the formation of reactive intermediates in vitro. acs.org

Metalation and Cross-Coupling Strategies for Derivatization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazoles. rsc.orgrsc.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyrazoles. rsc.orgrsc.org Direct C-H functionalization, an alternative to traditional cross-coupling reactions that require pre-functionalized substrates, has gained significant attention. rsc.orgrsc.org

Directed metalation is another effective strategy for the regioselective functionalization of the pyrazole ring. The N2 nitrogen of the pyrazole can act as a directing group, facilitating metalation at the C5 position. researchgate.net The resulting organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of substituents. nih.gov For instance, the use of magnesium-based reagents like TMPMgCl·LiCl allows for successive regioselective metalations of the pyrazole ring. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are also widely employed for the derivatization of pyrazoles, often requiring a halogenated pyrazole precursor. researchgate.netmit.edu

Table 2: Metal-Catalyzed Derivatization Strategies for Pyrazoles

| Strategy | Catalyst/Reagent | Position Functionalized | Type of Bond Formed | Reference |

| Directed C-H Arylation | Transition Metal Catalysts | C5 | C-C | researchgate.net |

| Dehydrogenative Heck Reaction | Pd Catalysts | C-H | C-C (alkenyl) | rsc.org |

| Regioselective Metalation | TMPMgCl·LiCl | C5, C3, C4 | C-E (E=electrophile) | nih.gov |

| Suzuki Coupling | Pd Catalysts | Halogenated position | C-C (aryl/vinyl) | researchgate.net |

| C-N Cross-Coupling | Pd/AdBrettPhos | Halogenated position | C-N | mit.edu |

Condensation Reactions with Aldehydes and Ketones

This compound, as a derivative of 5-aminopyrazole, serves as a versatile building block in organic synthesis, particularly in condensation reactions with carbonyl compounds. These reactions leverage the nucleophilic nature of the exocyclic amino group and the ring nitrogen atoms to form a variety of heterocyclic systems. The reactivity of the aminopyrazole core allows for the construction of fused bicyclic structures, which are of significant interest in medicinal and materials chemistry. semanticscholar.org

The condensation of 5-aminopyrazoles with aldehydes is a well-established method for synthesizing N-pyrazolyl imines. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) at ambient temperature, using magnesium sulfate (B86663) as a drying agent, yields the corresponding (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine in good yield. semanticscholar.org This uncatalyzed reaction demonstrates a clean profile and high atom economy for imine formation. semanticscholar.org

Furthermore, aminopyrazoles can participate in multi-component reactions. A notable example is the three-component coupling of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, catalyzed by Rhodium(III), to produce diverse pyrazolo[1,5-a]pyrimidines. nih.gov This process involves an initial condensation between the aminopyrazole and an aldehyde, followed by an annulation reaction. nih.gov The method is efficient, operating under benchtop conditions with microwave heating, and accommodates a wide range of aromatic and heteroaromatic aldehydes. nih.gov

Domino reactions involving 3-methyl-5-aminopyrazole, various aldehydes, and a ketone like cyclopentanone (B42830) have been shown to produce partially hydrogenated 4-aryl-substituted cyclopenta[d]-pyrazolo[3,4-b]pyridine systems. researchgate.net These reactions, typically performed in a solvent like DMF under reflux, proceed through a sequence of condensation and cyclization steps to build the complex fused-ring structure regioselectively. researchgate.net

The table below summarizes representative condensation reactions involving aminopyrazole derivatives.

| Aminopyrazole Reactant | Carbonyl Compound(s) | Other Reagents/Catalyst | Product Type | Ref |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | Magnesium sulfate | N-pyrazolyl imine | semanticscholar.org |

| 3-Aminopyrazoles | Various aldehydes | Sulfoxonium ylides, Cp*Rh(MeCN)₃₂ | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-methylpyrazol-5-amine | Aromatic aldehydes, Cyclopentanone | None (DMF, reflux) | Cyclopenta[d]-pyrazolo[3,4-b]pyridines | researchgate.net |

| 3-methylpyrazol-5-amine | Aromatic aldehydes, Cyclopentane-1,3-dione | None (2-propanol) | Cyclopenta[b]pyrazolo[4,3-e]pyridin-5(2H)-one | researchgate.net |

Regioselectivity and Stereoselectivity in Chemical Transformations

The structure of this compound features multiple nucleophilic sites, including the exocyclic amino group (N-5 amine) and the endocyclic pyridine-like nitrogen atom (N-2). This structural characteristic can lead to the formation of different regioisomers in chemical transformations, making the control of regioselectivity a critical aspect of its synthetic applications. The outcome of these reactions is often dictated by factors such as the nature of the electrophile, reaction conditions, and steric hindrance imposed by substituents on the pyrazole ring. mdpi.com

In cyclization reactions involving 3(5)-aminopyrazoles, protonation of the pyridine-like nitrogen in acidic media can direct condensation reactions to involve the exocyclic amino group. mdpi.com The regioselectivity in the synthesis of fused pyrazole systems is a key consideration. For example, domino reactions of 3-methylpyrazol-5-amine with aldehydes and cyclic ketones or diketones proceed regioselectively. researchgate.net The specific fused system formed—whether angular or linear—depends on the nature of the carbonyl compound used. When reacting with cyclopentanone and an aldehyde, the azine ring is formed via electrophilic attack from the C4 position of the pyrazole on an intermediate formed from the carbonyl compounds, resulting in an angular cyclopenta[d]pyrazolo[3,4-b]pyridine system. researchgate.net In contrast, when a 1,3-diketone is used, the initial reaction occurs between the aminopyrazole's exocyclic amine and a carbonyl group of the diketone, leading to a linear fused system. researchgate.net

The regiocontrolled synthesis of substituted pyrazoles often depends on the specific reagents and conditions employed. For instance, the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones and hydrazines demonstrates that selectivity can be controlled by the form of the hydrazine (B178648) reactant. acs.org Using arylhydrazine hydrochlorides favors the formation of the 1,3-regioisomer, whereas the corresponding free hydrazine base leads exclusively to the 1,5-regioisomer. acs.org This highlights the subtle electronic and mechanistic factors that govern the regiochemical outcome of pyrazole formation.

While extensive studies on the stereoselectivity of reactions involving this compound are not widely documented, related studies on other pyrazole derivatives show the potential for stereocontrol. For example, enantioselective Diels-Alder reactions and [3 + 2] cycloadditions have been developed for substrates like N-(3-butynoyl)-3,5-dimethylpyrazole using chiral catalysts, allowing for the construction of specific stereoisomers. acs.org Such strategies could potentially be adapted to control stereocenters in products derived from this compound.

The table below outlines factors influencing selectivity in reactions of aminopyrazoles.

| Reaction Type | Reactants | Influencing Factor | Outcome | Ref |

| Domino Reaction | 3-methylpyrazol-5-amine, aldehyde, cyclopentanone | Nature of ketone (monoketone) | Regioselective formation of angular fused system | researchgate.net |

| Domino Reaction | 3-methylpyrazol-5-amine, aldehyde, cyclopentane-1,3-dione | Nature of ketone (1,3-dione) | Regioselective formation of linear fused system | researchgate.net |

| Pyrazole Synthesis | Trichloromethyl enones, arylhydrazine | Form of hydrazine (hydrochloride vs. free base) | Regiocontrolled synthesis of 1,3- vs. 1,5-isomers | acs.org |

Structure Reactivity and Structure Property Relationships in 1 Isobutyl 3 Methyl 1h Pyrazol 5 Amine Analogues

Tautomerism and Isomerism in Aminopyrazoles

Aminopyrazoles, including analogues of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine, are subject to tautomerism, a phenomenon involving the migration of a proton. mdpi.comwikipedia.org This structural isomerism can significantly influence the reactivity and biological activity of the compound, as different tautomers present distinct chemical properties. mdpi.com

The most prominent form in aminopyrazoles is annular prototropic tautomerism, where a hydrogen atom can move between the two nitrogen atoms of the pyrazole (B372694) ring. mdpi.commdpi.com For a generic 3(5)-aminopyrazole, this results in an equilibrium between the 3-aminopyrazole (B16455) and 5-aminopyrazole forms. researchgate.netmdpi.com Theoretical calculations, such as DFT(B3LYP)/6-311++G(d,p), predict that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) tautomer. researchgate.netmdpi.com For the parent compound, the calculated energy difference is approximately 10.7 kJ mol⁻¹. mdpi.com

In addition to the amine/imine tautomerism of the pyrazole ring itself, the presence of the amino group introduces the possibility of amino-imino tautomerism. However, studies on compounds like 1-benzyl-4-nitroso-5-aminopyrazole have shown that the amino tautomer is favored over the imino form. bath.ac.uk

The position of the tautomeric equilibrium is sensitive to several factors, including the electronic nature of other substituents on the pyrazole ring and the solvent. nih.govnih.gov Electron-donating groups, such as amino and methyl groups, tend to favor the tautomer where the substituent is at the 3-position. nih.govnih.gov Conversely, electron-withdrawing groups like nitro or cyano groups stabilize the 5-amino tautomer. researchgate.netnih.gov The polarity of the solvent also plays a role; more polar solvents can increase the relative stability of the more polar 5-amino tautomer. researchgate.net In some cases, such as with 4-cyano and 4-thiocyanato derivatives in DMSO, a slow prototropic exchange on the NMR timescale allows for the detection of individual tautomers. researchgate.net

| Substituent Type | Favored Tautomer Position | Example Substituents | Reference |

|---|---|---|---|

| Electron-Donating (σ/π-donating) | Position 3 | -CH₃, -NH₂, -OH | nih.govnih.gov |

| Electron-Withdrawing (σ/π-withdrawing) | Position 5 | -NO₂, -CN, -COOH, -CHO | researchgate.netnih.govnih.gov |

Electronic Effects of Substituents on Chemical Reactivity

The reactivity of the aminopyrazole scaffold is heavily modulated by the electronic properties of its substituents. nih.govresearchgate.net The pyrazole ring itself is amphoteric, containing both a pyrrole-like acidic nitrogen (N1) and a pyridine-like basic nitrogen (N2). nih.govnih.gov Substituents can alter the acidity and basicity of these sites and influence the nucleophilicity or electrophilicity of the ring carbons. nih.gov

Electron-donating groups (EDGs), such as the amino group in this compound, generally increase the electron density of the pyrazole ring. nih.gov This enhances the basicity of the ring and can increase the reactivity towards electrophiles. nih.govmdpi.com For instance, an amino group's lone pair can resonate within the ring, making it less reactive toward certain electrophiles while increasing the nucleophilicity of specific ring carbons. mdpi.com Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less basic but potentially more susceptible to nucleophilic attack. nih.govtandfonline.com

The position of the substituent is critical. Studies have shown that EDGs at the C3 position increase the basicity of the pyrazole ring. nih.gov In electrophilic substitution reactions, attack generally occurs preferentially at the C4 position. nih.gov The presence of an amino group can drastically affect this reactivity profile. researchgate.net For example, in reactions with hexafluoro-1,4-naphthoquinone, the outcome depends on the substitution pattern: N-unsubstituted aminopyrazoles react at the amino group, while others act as C-nucleophiles, reacting at the C4 position. researchgate.net

The electronic environment also dictates the regioselectivity of reactions like N-arylation and condensation. In the synthesis of pyrazolo[3,4-b]pyridines, the presence of an EWG on an aryl ring of a reactant increases the electrophilicity of a carbonyl carbon, leading to higher yields, while EDGs have the opposite effect. nih.gov

| Substituent Type | Effect on Pyrazole Ring | Impact on Reactivity | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., -NH₂, -CH₃) | Increases electron density | Enhances basicity; increases nucleophilicity at C4 | nih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decreases electron density | Decreases basicity; can increase electrophilicity of ring carbons | nih.govtandfonline.com |

Steric Hindrance and its Influence on Reaction Pathways

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, plays a pivotal role in determining the accessibility of reactive sites and the stability of transition states. fastercapital.com In the chemistry of this compound analogues, bulky substituents can significantly influence reaction rates and regioselectivity. fastercapital.comchim.it

For instance, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, steric factors of the substituents determine the resulting regioisomers. nih.gov Similarly, during the synthesis of aminopyrazoles from acrylonitriles and hydrazines, an increase in the steric bulk of the hydrazine (B178648) substituent was found to favor the formation of the 5-aminopyrazole regioisomer. chim.it

Palladium-catalyzed N-arylation reactions of aminopyrazoles demonstrate a clear dependence on steric effects for selectivity. A study by Chen and Hu showed that treating a 3-aminopyrazole with an aryl halide led to N-1 arylation. chim.it However, introducing steric bulk around the N-1 position completely inverted the selectivity, favoring substitution at the N-2 position. chim.it This highlights how steric congestion can direct a reaction to a less hindered, alternative site.

In some cases, the absence of steric hindrance is a prerequisite for a specific reaction pathway. The reaction of certain 5-aminopyrazoles with perfluoro-1,4-naphthoquinone can be directed to the N2 position, but only when steric hindrance in the pyrazole unit is minimal. researchgate.net The isobutyl group on this compound, while not excessively large, can still exert steric influence, potentially directing incoming reagents away from the N1 position and favoring reactions at the exocyclic amino group or the C4 position.

Intramolecular Interactions and Reactivity Modulation

Intramolecular interactions, particularly hydrogen bonds, can significantly modulate the structure, stability, and reactivity of aminopyrazole analogues. nih.govnih.gov These non-covalent interactions can stabilize specific tautomers or conformers, thereby influencing the molecule's preferred reaction pathway.

In substituted pyrazoles, intramolecular hydrogen bonds can form between a substituent and the N-H group of the pyrazole ring. For example, interactions between a C5-carboxyl group and the N1 hydrogen have been shown to stabilize the less stable 5-tautomer. nih.gov Similarly, in 1-benzyl-4-nitroso-5-aminopyrazole, one of the amino hydrogen atoms forms an intramolecular N-H···O=N hydrogen bond, which helps to define the molecule's conformation. bath.ac.uk The other amino hydrogen participates in intermolecular hydrogen bonding. bath.ac.uk

These interactions can affect the electronic properties and accessibility of reactive sites. A stabilized conformation might shield a particular functional group from reacting or, conversely, pre-organize the molecule for a specific intramolecular cyclization. DFT calculations have indicated that F–H interactions between a fluorine atom on one reactant and the N-H group of a 5-aminopyrazole, along with π–π stacking, can play a crucial role in controlling the enantioselectivity of a reaction. acs.org The strengthening of intermolecular hydrogen bonds in the excited state has also been observed in related aminopyridine systems, indicating that these interactions can be dynamic and influenced by electronic state. nih.gov

The formation of such bonds can lead to the creation of supramolecular structures, such as the trimers observed in the crystal structure of methyl 5-amino-1H-pyrazole-3-carboxylate, which are stabilized by a network of six hydrogen bonds. nih.gov This demonstrates that both intra- and intermolecular forces are key to understanding the solid-state structure and potential reactivity of these compounds. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their reactivity or biological activity. msjonline.org These models are built by finding statistically significant relationships between calculated physicochemical descriptors and experimentally observed properties. msjonline.orgoup.com For pyrazole derivatives, QSRR/QSAR has been employed to understand and predict properties ranging from anti-inflammatory activity to chromatographic retention. neuroquantology.comresearchgate.net

In the context of reactivity, QSRR models can help elucidate the key structural features that govern reaction outcomes. These studies typically involve calculating a wide range of molecular descriptors, which can be categorized as steric, electronic, hydrophobic, or topological. For a series of pyrazole derivatives, QSAR models have been developed that show a strong correlation between 3D descriptors and the inhibition of p38 kinase, an enzyme involved in inflammation. neuroquantology.com

Another study on pyrazolylpyrimidine derivatives found that their analgesic activity was significantly correlated with partition coefficients, molar refractivities, and molecular orbital indices, indicating that both transport processes and electronic factors are crucial. oup.com Similarly, a QSAR study on pyrazolo[4,5-c]quinolines demonstrated that their binding affinity to benzodiazepine (B76468) receptors was correlated with the steric and hydrophobic constants of aryl substituents. nih.gov

These models provide valuable insights into the structure-property relationships of pyrazole analogues. For instance, a statistically significant QSAR model for COX-2 inhibitory activity in tetrasubstituted pyrazoles was developed with a coefficient of determination (r²) of 0.835. msjonline.org Such models can be used to predict the activity of new, unsynthesized analogues, thereby guiding rational drug design and synthesis. msjonline.orgnih.gov By identifying the key descriptors that drive reactivity or activity, researchers can prioritize the synthesis of compounds with optimized properties.

Spectroscopic and Advanced Characterization Techniques for 1 Isobutyl 3 Methyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine, offering unambiguous evidence of its atomic framework and insights into dynamic processes such as tautomerism. mdpi.com While specific experimental data for this exact compound is not extensively published, analysis of closely related pyrazole (B372694) derivatives allows for a detailed prediction of its spectral characteristics. mdpi.comsemanticscholar.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The isobutyl group would present a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the pyrazole nitrogen. The methyl group on the pyrazole ring would appear as a singlet. The pyrazole ring itself has a single proton, which would also resonate as a singlet. The amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The isobutyl group will show signals for its methyl, methine, and methylene carbons. The pyrazole ring will exhibit three signals for its carbon atoms, with their chemical shifts indicating their electronic environment. The methyl group attached to the pyrazole ring will also have a characteristic signal. For N-unsubstituted pyrazoles, tautomeric equilibrium can lead to broadened signals for the C3 and C5 carbons. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Isobutyl -CH(CH₃)₂ | ~0.9 (d, 6H) | ~20.0 |

| Isobutyl -CH(CH₃)₂ | ~2.0 (m, 1H) | ~28.0 |

| Isobutyl -CH₂- | ~3.7 (d, 2H) | ~55.0 |

| Pyrazole C3-CH₃ | ~2.1 (s, 3H) | ~12.0 |

| Pyrazole C4-H | ~5.4 (s, 1H) | ~95.0 |

| Pyrazole C3 | - | ~148.0 |

| Pyrazole C5 | - | ~155.0 |

| Amine -NH₂ | Variable (broad s, 2H) | - |

Two-dimensional NMR techniques are invaluable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the isobutyl group, specifically between the methine proton and the adjacent methyl and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. semanticscholar.org This would be crucial for confirming the attachment of the isobutyl and methyl groups to the pyrazole ring. For instance, correlations would be expected between the methylene protons of the isobutyl group and the C5 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could be used to confirm the spatial relationship between the substituents and the pyrazole ring. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₅N₃), the molecular weight is 153.22 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for this molecule would likely involve the loss of the isobutyl group or parts of it, as well as fragmentation of the pyrazole ring. Predicted collision cross-section values can also be calculated for different adducts to aid in identification. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data

| Adduct | m/z (predicted) |

| [M+H]⁺ | 154.13388 |

| [M+Na]⁺ | 176.11582 |

| [M-H]⁻ | 152.11932 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show the following key absorption bands:

N-H stretching: The amine group will exhibit characteristic stretches in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of a primary amine.

C-H stretching: The alkyl groups (isobutyl and methyl) will show C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: The pyrazole ring will have characteristic stretching vibrations for its C=N and C=C bonds, typically appearing in the 1500-1650 cm⁻¹ region.

N-H bending: The amine group will also show a bending vibration around 1600 cm⁻¹.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. fu-berlin.de While no specific crystal structure for this compound has been reported, studies on similar pyrazole derivatives reveal common structural motifs, such as the formation of hydrogen-bonded dimers or chains through the amine and pyrazole nitrogen atoms. mdpi.comnih.gov Such an analysis would definitively confirm the connectivity and conformation of the molecule in the crystalline form.

Spectroscopic Methods for Monitoring Reaction Kinetics

Spectroscopic techniques can be employed to monitor the progress of the synthesis of this compound. For instance, by monitoring the disappearance of reactant signals and the appearance of product signals in NMR or IR spectra over time, the reaction kinetics can be determined. mdpi.commdpi.com Techniques like thin-layer chromatography are also used to monitor the progress of the reaction. mdpi.com This is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the final product.

Computational Chemistry and Molecular Modeling of 1 Isobutyl 3 Methyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations are crucial for understanding molecular geometry, electron distribution, and chemical reactivity. nih.gov

Detailed research findings from studies on related pyrazole compounds demonstrate the utility of DFT. For instance, calculations performed at the B3LYP/6-311G(d,p) level of theory have been used to optimize the molecular structure of pyrazole-based molecules in the gas phase. nih.gov Such studies allow for a comparison between theoretically predicted structures and experimentally determined ones, often showing a high degree of correlation. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE = ELUMO − EHOMO) are fundamental descriptors of chemical reactivity and stability. nih.govmdpi.com A smaller energy gap generally implies higher chemical reactivity. For a pyrazole derivative, the HOMO was found to be localized over the entire molecule, while the LUMO was similarly distributed, with a calculated energy gap of 5.0452 eV, indicating significant stability. nih.gov

Furthermore, DFT is employed to calculate reactivity indices and map the molecular electrostatic potential (MEP). These calculations help identify the electrophilic and nucleophilic centers within a molecule. nih.govresearchgate.net The electrophilic f(−) and nucleophilic f(+) Fukui functions, as well as Parr functions, are specifically adapted to pinpoint the most probable sites for electrophilic and nucleophilic attacks, respectively, thereby predicting the molecule's reactive behavior. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to explore the conformational space of a molecule, providing insights into its flexibility, stability, and interactions with its environment over time.

In the context of pyrazole derivatives, MD simulations are particularly valuable for understanding how these molecules interact with biological targets, such as proteins or enzymes. For example, MD simulations have been used to verify the stability of complexes formed between pyrazole derivatives and target proteins, as well as to confirm the binding postures obtained from docking experiments. nih.gov Studies on pyrazole-containing imide derivatives have utilized MD simulations to explore the most likely binding mode of a compound with its target, such as Hsp90α. researchgate.net

These simulations, often run for hundreds of nanoseconds, can reveal stable performance and interactions, suggesting a compound's potential effectiveness as an inhibitor or ligand. nih.gov By observing the trajectory of the molecule and its interactions, scientists can gain a dynamic understanding that complements the static picture provided by methods like molecular docking.

Prediction of Molecular Descriptors Relevant to Chemical Behavior (e.g., LogP, TPSA, CCS)

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are critical for predicting the physicochemical and pharmacokinetic properties of a compound, such as its solubility, permeability, and potential as a drug candidate. Several key descriptors for 1-Isobutyl-3-methyl-1H-pyrazol-5-amine have been predicted using computational tools.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For this compound, the predicted LogP value is 1.42972, with another prediction (XlogP) at 1.6. chemscene.comuni.lu The Topological Polar Surface Area (TPSA) is another important descriptor that correlates with a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. The calculated TPSA for this compound is 43.84 Ų. chemscene.com

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which is relevant in ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound have been calculated, providing data for its structural characterization. uni.lu

| Descriptor | Predicted Value | Source |

|---|---|---|

| LogP | 1.42972 | chemscene.com |

| XlogP | 1.6 | uni.lu |

| TPSA (Ų) | 43.84 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.13388 | 134.6 |

| [M+Na]⁺ | 176.11582 | 143.2 |

| [M-H]⁻ | 152.11932 | 135.7 |

| [M+NH₄]⁺ | 171.16042 | 154.9 |

| [M+K]⁺ | 192.08976 | 141.7 |

| [M+H-H₂O]⁺ | 136.12386 | 127.8 |

| [M+HCOO]⁻ | 198.12480 | 157.1 |

Data sourced from PubChemLite. uni.lu

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, allowing for the study of transition states, reaction intermediates, and energy barriers that are often difficult to observe experimentally. For pyrazole-based compounds, these approaches can clarify synthetic pathways and predict reaction outcomes.

For example, computational studies can shed light on the regioselectivity of reactions involving the pyrazole ring. The reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) under phase-transfer catalysis conditions yields four different isomers of tris(methylpyrazolyl)methane. Computational modeling can help explain the observed product ratios by analyzing the relative stabilities of intermediates and the energy profiles of competing reaction pathways. nih.gov The isomerization of these products in acidic media, which likely proceeds through protonation and carbocation intermediates, can also be modeled to understand the mechanism of conversion to the most stable isomer. nih.gov

Similarly, the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole precursors, involves multi-step reactions including condensation and cyclization. mdpi.commdpi.com Computational chemistry can be used to model each step, calculating activation energies and thermodynamic stabilities to understand why a particular reaction pathway is favored.

Virtual Screening and Design of Novel Pyrazolamine Derivatives

The scaffold of this compound is a valuable starting point for the design of novel bioactive molecules. Virtual screening and computational design are key strategies for identifying and optimizing new derivatives with enhanced activity against specific biological targets.

This process typically begins with a large library of virtual compounds, which can be derivatives of the core pyrazolamine structure. These compounds are then screened computationally against a target protein using molecular docking to predict their binding affinity and mode of interaction. nih.govnih.govrsc.org This high-throughput virtual screening (HTVS) approach is a cost-effective and efficient alternative to traditional laboratory screening. chemmethod.com

Following initial screening, the most promising "hit" compounds are further analyzed for their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov This step filters out compounds with poor drug-like characteristics. nih.gov Promising candidates can then be optimized in silico by modifying their structure to improve binding interactions, as identified in the docking studies. rsc.org This rational design approach has been successfully applied to discover novel pyrazole derivatives as inhibitors for various targets, including Janus kinase 3 (JAK3), PI3Kδ, and CDK8. nih.govmdpi.comchemmethod.com The identified structural features from these computational analyses can then be used to guide the synthesis of new derivatives with potentially superior biological activity. rsc.org

Role of 1 Isobutyl 3 Methyl 1h Pyrazol 5 Amine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Compounds and Fused Ring Systems

The structure of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine makes it an ideal precursor for constructing more intricate molecular architectures. Aminopyrazoles are recognized as highly reactive 1,3-bis(nucleophiles), meaning they have two nucleophilic centers that can react with molecules containing two electrophilic sites (1,3-bis-electrophiles) to form new rings. researchgate.net This reactivity is central to its utility in synthesizing a variety of fused heterocyclic compounds, which are often explored for their biological activities. scirp.org

A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This class of fused heterocycles is of significant interest due to its structural analogy to purines, which allows them to act as antimetabolites in biochemical pathways. d-nb.info The synthesis is typically achieved through a cyclocondensation reaction between the 5-aminopyrazole derivative and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, chalcone (B49325), or enaminone. researchgate.netnih.gov

The reaction mechanism is regioselective. The exocyclic primary amino group (-NH₂) of the aminopyrazole is more nucleophilic than the endocyclic ring nitrogen. researchgate.net Consequently, the initial step of the reaction involves the attack of this exocyclic amine on one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization, where the endocyclic nitrogen attacks the second electrophilic center, leading to the formation of the fused pyrimidine (B1678525) ring. nih.gov This reliable and efficient method allows for the creation of a diverse library of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives by varying the substituents on both the aminopyrazole precursor and the dicarbonyl compound. researchgate.netias.ac.in

| 5-Aminopyrazole Reactant | 1,3-Bielectrophile Partner | Resulting Fused Heterocycle |

| This compound | β-Diketones | Substituted Pyrazolo[1,5-a]pyrimidines |

| This compound | Enaminones | Substituted Pyrazolo[1,5-a]pyrimidines |

| This compound | Ethoxymethylenemalononitrile | Pyrazolo[1,5-a]pyrimidine-carbonitriles |

| This compound | α,β-Unsaturated Carbonyls (Chalcones) | Dihydropyrazolo[1,5-a]pyrimidines |

Ligand Design and Coordination Chemistry

The field of coordination chemistry utilizes molecules called ligands, which donate electrons to a central metal ion to form a coordination complex. This compound possesses features that make it a promising candidate for ligand design. The two adjacent nitrogen atoms within the pyrazole (B372694) ring, along with the exocyclic amine group, can all act as potential coordination sites (donor atoms) for metal ions. mdpi.comrsc.org

The ability to form stable complexes with transition metals opens up applications in catalysis and materials synthesis. Pyrazole-based ligands have been successfully used to create coordination polymers, which are multi-dimensional structures with interesting magnetic and fluorescent properties. rsc.org By forming complexes with various metal ions, this compound can serve as a scaffold for developing new catalysts or functional materials with tailored electronic or physical properties.

Precursor in Agrochemistry Research

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry. mdpi.com Their diverse biological activities have led to their development as herbicides, insecticides, and fungicides. The core pyrazole structure is a key component in many commercially successful products. As a functionalized aminopyrazole, this compound serves as a valuable starting material for the synthesis of new potential agrochemicals. mdpi.com Researchers can chemically modify the amine group or use it as an anchor point to build more complex molecules, aiming to discover new compounds with improved efficacy or novel modes of action for crop protection.

Intermediate in Advanced Materials Science Applications

Beyond its use in biological and coordination chemistry, this compound is also a relevant intermediate in materials science. Pyrazole-based compounds are explored for their potential to be incorporated into polymeric materials to enhance properties such as thermal stability and mechanical strength. mdpi.com The reactive amine group allows the molecule to be chemically integrated into polymer chains.

Furthermore, its role in forming coordination polymers is a direct application in advanced materials. rsc.org These materials can exhibit unique properties, such as porosity, specific catalytic activity, or distinct optical and magnetic behaviors, making them suitable for applications in sensors, electronics, and gas storage. mdpi.com The versatility of this compound allows it to be a foundational component in the rational design of these functional materials.

Future Directions and Emerging Research Avenues for 1 Isobutyl 3 Methyl 1h Pyrazol 5 Amine Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes for pyrazoles often rely on harsh conditions and hazardous reagents. The future of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine synthesis lies in the adoption of green chemistry principles to minimize environmental impact and enhance safety and efficiency. Research in this area is expected to focus on several key strategies. One-pot, multicomponent reactions represent a highly efficient approach, reducing the number of synthetic steps, minimizing waste, and saving time and resources. mdpi.comrsc.org The use of alternative energy sources, such as microwave irradiation and grinding techniques, has already shown promise for synthesizing pyrazole (B372694) derivatives, offering advantages like shorter reaction times and improved yields. nih.gov Furthermore, the development of syntheses that utilize molecular oxygen as a green oxidant or employ catalyst-free and solvent-free conditions are significant goals. organic-chemistry.orgmdpi.comresearchgate.net

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis | Relevant Research Area |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, and reduced energy consumption. | Rapid synthesis protocols. nih.gov |

| Solvent-Free Reactions | Elimination of volatile organic compounds (VOCs), simplified workup, and reduced waste. | Environmentally benign synthesis. mdpi.com |

| Multicomponent Reactions (MCRs) | Increased atom economy, reduced number of purification steps, and rapid library generation. | Efficient construction of complex derivatives. mdpi.com |

| **Use of Green Oxidants (e.g., O₂) ** | Avoidance of toxic and stoichiometric heavy-metal oxidants. | Sustainable aromatization steps. organic-chemistry.org |

| Catalyst-Free Protocols | Reduced cost, simplified purification, and avoidance of metal contamination in the final product. | Streamlined and economical production. researchgate.net |

Design of Novel Catalytic Systems for Selective Functionalization

While the synthesis of the this compound core is crucial, its value is significantly enhanced by the ability to selectively functionalize its structure. Future research will heavily invest in designing novel catalytic systems to achieve precise control over reactivity and regioselectivity. Transition-metal-catalyzed C-H functionalization is a particularly promising frontier. researchgate.netelsevierpure.com This strategy avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring in a single step. rsc.org

The inherent electronic properties of the pyrazole ring, with its acidic C-5 proton and nucleophilic C-4 position, offer distinct handles for regioselective transformations. researchgate.net Catalysts based on palladium, rhodium, copper, and ruthenium are being explored for various C-H activation reactions. organic-chemistry.orgresearchgate.net The design of ligands that can fine-tune the catalyst's activity and selectivity will be paramount. Protic pyrazole ligands, which can participate in metal-ligand cooperation, represent another innovative approach to catalysis. mdpi.com

| Catalytic System | Target Functionalization | Potential Outcome |

| Palladium Catalysis | C-H Arylation/Alkenylation | Direct introduction of aryl and vinyl groups at specific positions (e.g., C4 or C5). researchgate.net |

| Copper Catalysis | C-H Amination/Alkoxylation | Formation of new C-N and C-O bonds for scaffold diversification. acs.org |

| Rhodium Catalysis | C-H Annulation | Construction of fused heterocyclic systems incorporating the pyrazole ring. organic-chemistry.org |

| Iodine-Mediated Catalysis | Cascade Reactions | Metal-free synthesis of complex amino pyrazole thioether derivatives. rsc.org |

Exploration of Unconventional Reactivity Patterns

Moving beyond classical functionalization, future research will delve into the unconventional reactivity of this compound. The unique electronic and structural features of the 5-aminopyrazole moiety, including its potential for tautomerism, can be harnessed for novel transformations. mdpi.com The amine group at the C-5 position makes the molecule a 1,3-bis(nucleophile), which can be exploited in reactions with 1,3-bis(electrophiles) to construct fused pyrazole systems like pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net

The prototropic tautomerism of the pyrazole ring and the potential for side-chain tautomerism involving the amino group can lead to different reactive species in solution. mdpi.com Understanding and controlling this tautomeric equilibrium is key to unlocking new, selective reaction pathways. For instance, harnessing the reactivity of less stable tautomers could provide access to compounds that are inaccessible through conventional methods. The development of reactions that proceed through unexpected cycloadditions or rearrangements will open new avenues for creating structurally diverse and complex molecules from this versatile building block.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper mechanistic understanding is fundamental to developing more efficient and selective reactions. Future research will increasingly rely on advanced analytical techniques to characterize short-lived transient species and reaction intermediates in the synthesis and functionalization of this compound. For example, in the classic Knorr pyrazole synthesis, intermediates such as hydroxylpyrazolidine have been identified.

The use of in situ spectroscopic methods, such as transient flow kinetics, advanced NMR spectroscopy (e.g., 15N HMBC), and mass spectrometry, will be crucial. mdpi.com These techniques can provide invaluable data on reaction pathways, helping to identify key intermediates, understand rate-determining steps, and elucidate the role of catalysts. Computational modeling and density functional theory (DFT) studies will complement experimental work, providing theoretical insights into transition states and reaction energetics, thereby guiding the rational design of new reactions and catalysts. mdpi.com

| Characterization Technique | Research Focus | Information Gained |

| Transient Flow Analysis | Reaction Kinetics | Acquisition of precise kinetic data and identification of unexpected intermediates. |

| In Situ NMR Spectroscopy | Mechanistic Studies | Real-time observation of reactant consumption and product/intermediate formation. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Intermediate Identification | Accurate mass determination to confirm the elemental composition of transient species. nih.govmdpi.com |

| Computational Chemistry (DFT) | Tautomerism & Reactivity | Elucidation of tautomeric structures, their relative stabilities, and prediction of reaction pathways. mdpi.com |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives of this compound with optimized properties, its chemistry will be increasingly integrated with automated synthesis platforms and high-throughput experimentation (HTE). These technologies enable the rapid preparation and screening of large libraries of compounds, significantly speeding up the structure-activity relationship (SAR) studies essential in drug and materials discovery. whiterose.ac.uk

Automated systems can perform reactions, workups, and purifications with high precision and reproducibility, allowing researchers to efficiently explore a wide range of reaction conditions and building blocks. whiterose.ac.uk By combining HTE with rapid analytical techniques, optimal conditions for the synthesis and functionalization of the this compound scaffold can be quickly identified. This approach is particularly amenable to developing diverse compound arrays for screening in various applications, from pharmaceuticals to agrochemicals. whiterose.ac.uk

常见问题

Q. What are the key considerations for optimizing the synthesis of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves multi-step protocols, such as condensation reactions or modifications of pyrazole cores. Key steps include:

- Substrate selection : Use of isobutyl and methyl groups in the pyrazole ring (analogous to methods in ).

- Reaction conditions : Temperature (e.g., 80–100°C) and solvent choice (e.g., ethanol or DMF) to enhance yield.

- Purification : Column chromatography or recrystallization to isolate the compound.

- Validation :

- Reference Data : Compare with PubChem entries for molecular weight (153.22 g/mol) and InChIKey.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Identification : Based on structurally similar pyrazole derivatives ():